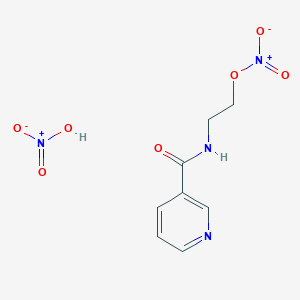
Nicorandil nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicorandil nitrate is a vasodilatory drug used primarily for the treatment of angina pectoris. It possesses a dual mechanism of action, functioning both as a nitrate and as an ATP-sensitive potassium channel opener. This unique combination allows it to effectively dilate both coronary and peripheral blood vessels, reducing the workload on the heart and improving blood flow .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nicorandil nitrate can be synthesized through a multi-step process starting from 2-aminoethanol. The amino group is first protected using phthalic anhydride, followed by nitration with a nitrating mixture. The resulting compound is then deprotected using hydrazine hydrate . Another method involves nitration of N-(2-hydroxyethyl)nicotinamide with nitric acid in the presence of acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves high-throughput methods such as preparative high-performance liquid chromatography (HPLC) to isolate and purify the compound. This method is efficient and capable of isolating various degradants formed during the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Nicorandil nitrate undergoes several types of chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form various oxidative products.
Reduction: The compound can be reduced to form N-(2-hydroxyethyl)nicotinamide and nicotinamide/nicotinic acid.
Substitution: The nitrate group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, and hydrazine hydrate. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include N-(2-hydroxyethyl)nicotinamide and nicotinamide/nicotinic acid, which are inactive metabolites of this compound .
Wissenschaftliche Forschungsanwendungen
Nicorandil nitrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nitrate and potassium channel opener mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and vascular smooth muscle relaxation.
Medicine: Primarily used in the treatment of chronic stable angina pectoris. .
Industry: Utilized in the development of new vasodilatory drugs and formulations.
Wirkmechanismus
Nicorandil nitrate exerts its effects through two main mechanisms:
Nitrate Action: It acts as a nitric oxide donor, stimulating guanylate cyclase to increase cyclic GMP (cGMP) levels.
Potassium Channel Opening: It activates ATP-sensitive potassium channels, causing hyperpolarization of the cell membrane and further relaxation of vascular smooth muscle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isosorbide Mononitrate (ISMN): Another nitrate used for angina prophylaxis.
Isosorbide Dinitrate (ISDN): Similar to ISMN but with a different pharmacokinetic profile.
Nitroglycerin: A well-known nitrate used for acute angina relief
Uniqueness
Nicorandil nitrate is unique due to its dual mechanism of action, combining nitrate properties with potassium channel opening. This dual action provides a more balanced vasodilatory effect compared to other nitrates, making it effective in both arterial and venous dilation .
Eigenschaften
Molekularformel |
C8H10N4O7 |
|---|---|
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
nitric acid;2-(pyridine-3-carbonylamino)ethyl nitrate |
InChI |
InChI=1S/C8H9N3O4.HNO3/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14;2-1(3)4/h1-3,6H,4-5H2,(H,10,12);(H,2,3,4) |
InChI-Schlüssel |
OJYHXYUKNSAUCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



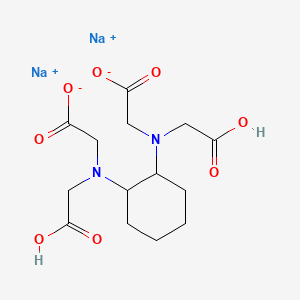
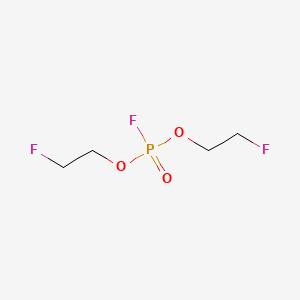
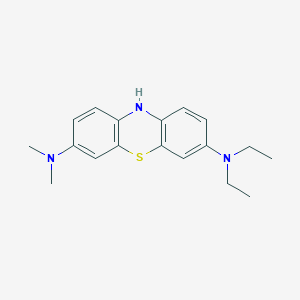
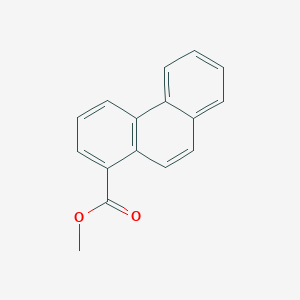
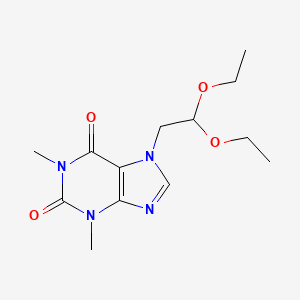
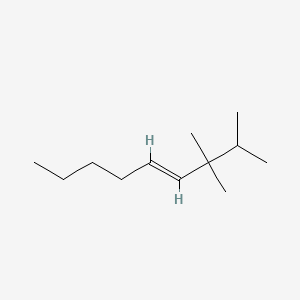
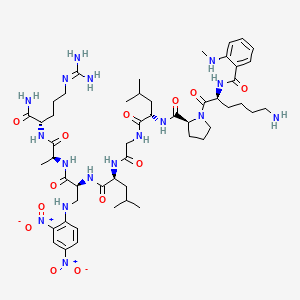
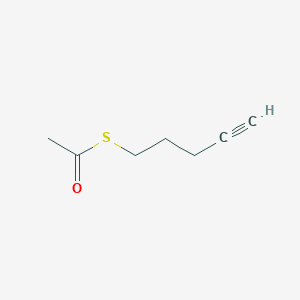



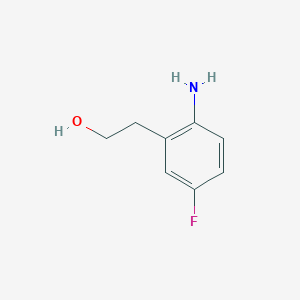
![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
